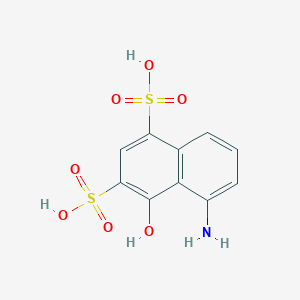
5-Amino-4-hydroxynaphthalene-1,3-disulfonic acid
Description
5-Amino-4-hydroxynaphthalene-1,3-disulfonic acid: is an organic compound with the molecular formula C10H9NO7S2 and a molecular weight of 319.31 g/mol . It is a derivative of naphthalene, substituted with amino, hydroxyl, and disulfonic acid groups. This compound is known for its applications in the synthesis of dyes and pigments .
Properties
CAS No. |
74165-63-2 |
|---|---|
Molecular Formula |
C10H9NO7S2 |
Molecular Weight |
319.3 g/mol |
IUPAC Name |
5-amino-4-hydroxynaphthalene-1,3-disulfonic acid |
InChI |
InChI=1S/C10H9NO7S2/c11-6-3-1-2-5-7(19(13,14)15)4-8(20(16,17)18)10(12)9(5)6/h1-4,12H,11H2,(H,13,14,15)(H,16,17,18) |
InChI Key |
REQKPLYMJDCARD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)N)C(=C(C=C2S(=O)(=O)O)S(=O)(=O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 5-Amino-4-hydroxynaphthalene-1,3-disulfonic acid typically involves the sulfonation of naphthalene derivatives. One common method is the disulfonation of naphthalene with oleum, followed by further sulfonation to obtain the desired disulfonic acid derivative . The reaction conditions often include controlled temperatures and the use of strong acids like sulfuric acid.
Industrial Production Methods: In industrial settings, the production of this compound involves similar sulfonation processes but on a larger scale. The use of continuous reactors and optimized reaction conditions ensures high yield and purity. The process may also involve purification steps such as crystallization and filtration to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: 5-Amino-4-hydroxynaphthalene-1,3-disulfonic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into corresponding amines or hydroxyl derivatives.
Substitution: It can undergo electrophilic substitution reactions, particularly in the presence of strong acids or bases.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation are used.
Substitution: Reagents such as sulfuric acid, nitric acid, and various halogens are employed.
Major Products: The major products formed from these reactions include various naphthalene derivatives, such as quinones, amines, and substituted naphthalenes .
Scientific Research Applications
Chemistry: In chemistry, 5-Amino-4-hydroxynaphthalene-1,3-disulfonic acid is used as a precursor in the synthesis of dyes and pigments. It serves as an intermediate in the production of azo dyes, which are widely used in textile and printing industries .
Biology and Medicine: This compound has applications in biological research, particularly in the study of enzyme interactions and metabolic pathways. It is also used in the development of diagnostic reagents and pharmaceuticals .
Industry: In industrial applications, it is utilized in the manufacture of specialty chemicals, including surfactants and corrosion inhibitors. Its unique chemical properties make it valuable in various formulations .
Mechanism of Action
The mechanism of action of 5-Amino-4-hydroxynaphthalene-1,3-disulfonic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s sulfonic acid groups enable it to form strong ionic bonds with positively charged sites on proteins and other biomolecules. This interaction can modulate the activity of enzymes and influence various biochemical pathways .
Comparison with Similar Compounds
- 1-Amino-8-naphthol-2,4-disulfonic acid
- Naphthalene-1,5-disulfonic acid (Armstrong’s acid)
- 2-Amino-5-naphthol-1,7-disulfonic acid
Comparison: Compared to these similar compounds, 5-Amino-4-hydroxynaphthalene-1,3-disulfonic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. For instance, its combination of amino and hydroxyl groups enhances its reactivity and solubility, making it particularly useful in dye synthesis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


